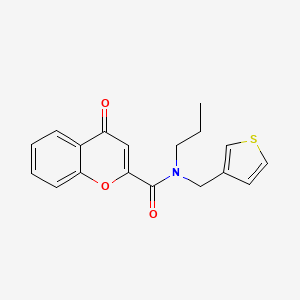

4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-propyl-N-(thiophen-3-ylmethyl)chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-2-8-19(11-13-7-9-23-12-13)18(21)17-10-15(20)14-5-3-4-6-16(14)22-17/h3-7,9-10,12H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBWTCSSRUVCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₁O₃S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1235232-05-9 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Chromene Core: Via Pechmann condensation.

- Introduction of the Thiophene Moiety: Through Friedel-Crafts acylation.

- Attachment of the Carboxamide Group: Via amidation reactions.

Antimicrobial Activity

Recent studies have shown that chromene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentrations (MICs): Some derivatives showed MIC values ranging from 0.007 to 3.9 µg/mL against tested bacterial strains, indicating high potency compared to standard antibiotics .

Anticancer Activity

The anticancer potential has been evaluated through cytotoxicity assays against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The following findings were reported:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 | 1.08 - 1.48 |

| HCT-116 | 1.20 - 1.50 |

| HepG2 | 0.95 - 1.10 |

These results suggest that the compound exhibits promising cytotoxic effects against various cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammatory processes.

In vitro studies indicated that certain derivatives significantly inhibited COX-2 and LOX activities, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Molecular Interactions: Docking studies revealed potential hydrogen bonding interactions with target proteins, enhancing its biological efficacy .

Case Studies

Several case studies have highlighted the effectiveness of chromene derivatives in clinical settings:

- Study on Antimicrobial Efficacy: A series of chromene compounds were tested against MRSA and other pathogens, with results showing significant inhibition compared to conventional treatments .

- Cytotoxicity Assessment: A comprehensive evaluation involving multiple cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through specific signaling pathways .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Key Findings :

-

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond.

-

Reaction efficiency depends on steric hindrance from the N-propyl and thiophenemethyl groups .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic substitutions, such as nitration or sulfonation, at the α-positions (C-2 and C-5).

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Oxo-N-propyl-N-[(5-nitrothiophen-3-yl)methyl] | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Thiophene sulfonic acid derivative |

Mechanistic Insights :

-

Nitration introduces a nitro group at C-5 of the thiophene ring, as observed in analogous systems .

-

Sulfonation occurs preferentially at the less hindered C-2 position due to steric effects .

Chromene Core Modifications

The chromene carbonyl group (C-4) and conjugated double bond enable reduction and cyclization reactions.

Reduction of the Chromene Carbonyl

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Borohydride Reduction | NaBH₄, ethanol, reflux | 4-Hydroxy-4H-chromene-2-carboxamide |

Notes :

Oxidative Cyclization

Under oxidative conditions, the chromene scaffold undergoes cyclization to form fused heterocycles.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Iodine-Catalyzed Cyclization | I₂, DMSO, 140°C | Pyrazole-fused chromene derivative |

Mechanism :

-

Oxidative coupling of the chromene carbonyl with adjacent functional groups (e.g., hydrazines) forms pyrazole rings .

Functionalization of the Amide Nitrogen

The secondary amine group (N-propyl-N-(thiophen-3-ylmethyl)) can undergo alkylation or acylation.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |

Comparative Reactivity Table

| Reaction Type | Chromene Reactivity | Thiophene Reactivity | Amide Reactivity |

|---|---|---|---|

| Hydrolysis | Low | N/A | High |

| Electrophilic Substitution | N/A | High (C-2/C-5) | Low |

| Reduction | Moderate (C=O) | N/A | N/A |

| Cyclization | High | N/A | N/A |

Critical Analysis

-

Steric Effects : Bulky substituents (e.g., thiophen-3-ylmethyl) reduce reaction rates in nucleophilic substitutions .

-

Electronic Effects : Electron-withdrawing groups on the chromene enhance electrophilic substitution on the thiophene .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide are compared below with analogous chromene carboxamides from recent literature.

Table 1: Structural Comparison of Chromene Carboxamide Derivatives

Key Comparative Analysis

Substituent Effects on Bioactivity The thiophen-3-ylmethyl group in the target compound introduces sulfur-based π-π interactions, which may enhance binding to hydrophobic enzyme pockets compared to the sulfamoylphenyl group in 5a (). Sulfamoyl derivatives are known for strong hydrogen-bonding capabilities, critical for carbonic anhydrase inhibition .

Synthetic Accessibility

- The target compound’s synthesis likely involves coupling a chromene-2-carboxylic acid with N-propyl-N-(thiophen-3-ylmethyl)amine, analogous to methods used for 10f () and 5a–j ().

- In contrast, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () was synthesized via ester-to-amide conversion under mild conditions, suggesting that steric hindrance from bulkier groups (e.g., thiophen-3-ylmethyl) may require optimized coupling agents.

Physicochemical Properties The target compound’s estimated logP (∼3.5) is higher than 5a (logP ∼2.1) due to its nonpolar substituents, suggesting better membrane permeability but lower aqueous solubility.

Biological Applications While 5a–j () were explicitly tested for carbonic anhydrase inhibition, the target compound’s thiophene moiety may redirect activity toward tyrosine kinase or cytochrome P450 inhibition, as seen in other thiophene-containing drugs .

Q & A

Q. Q1. What are the established synthetic routes for 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer: The compound is synthesized via a multi-step pathway involving chromene core formation, followed by carboxamide functionalization. Key steps include:

- Chromene ring construction : Cyclocondensation of substituted salicylaldehydes with β-keto esters under acid catalysis (e.g., H₂SO₄ or p-TsOH) .

- Carboxamide introduction : Propyl and thiophen-3-ylmethyl amines are coupled to the chromene-2-carboxylic acid intermediate using coupling agents like EDCI/HOBt or DCC .

Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 60–80°C during cyclocondensation to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates, and recrystallization for the final product .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the chromene core and carboxamide substitution (e.g., deshielded carbonyl signals at δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 357.12) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and stability under varying pH .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPK or PI3K kinases). Focus on hydrogen bonding with the chromene carbonyl and hydrophobic interactions with the thiophene ring .

- MD simulations : GROMACS or AMBER analyze stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues (e.g., Lys72 in PI3Kγ) for mutagenesis studies .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and CYP450 metabolism risks .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

- Dose-response profiling : Use IC₅₀ assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to differentiate anti-inflammatory (NF-κB inhibition at 10–50 μM) from cytotoxic effects (apoptosis induction at >100 μM) .

- Off-target screening : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) identify unintended targets (e.g., JAK2 inhibition) contributing to variability .

- Metabolite analysis : LC-MS/MS detects active metabolites (e.g., hydroxylated chromene derivatives) that may alter potency .

Q. Q5. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

Answer:

- pH stability : Incubate in PBS (pH 2.0–7.4) at 37°C for 24h; monitor degradation via HPLC. Chromene rings are prone to hydrolysis at pH <3 .

- Plasma stability : Use rat plasma (37°C, 1h) with LC-MS quantification. Propyl-thiophene groups enhance esterase resistance compared to methyl analogs .

- Light sensitivity : UV-Vis spectroscopy (λmax ~320 nm) tracks photodegradation; store in amber vials under inert gas .

Methodological and Theoretical Frameworks

Q. Q6. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core modifications : Vary substituents on the chromene (e.g., 4-oxo vs. 4-thio) and carboxamide (e.g., propyl vs. cyclopropyl) to assess electronic effects .

- Pharmacophore mapping : Identify critical motifs (e.g., chromene carbonyl, thiophene sulfur) using Discovery Studio.

- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 μM staurosporine for kinase assays) to minimize inter-lab variability .

Q. Q7. What experimental and theoretical approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., TNF-α/IL-6 signaling) .

- Theoretical alignment : Link findings to established frameworks (e.g., Hammett plots for electronic effects on bioactivity) .

- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes at ≤2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.